molecular formula C19H19N5O4 B2636731 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034478-83-4

3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Numéro de catalogue: B2636731
Numéro CAS: 2034478-83-4
Poids moléculaire: 381.392
Clé InChI: WLEDGFSAGJXRTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a pyrrolidinyl-oxy linker connected to a 6-methoxypyridazine moiety. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including kinase inhibition and anticancer properties .

Propriétés

IUPAC Name

3-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-27-16-6-7-17(22-21-16)28-13-8-9-23(10-13)18(25)11-24-12-20-15-5-3-2-4-14(15)19(24)26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEDGFSAGJXRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS No: 2034478-83-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest significant interactions with biological targets, which may lead to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O4C_{19}H_{19}N_{5}O_{4}, with a molecular weight of 381.4 g/mol. The compound contains multiple functional groups, including a quinazolinone core and a methoxypyridazinyl moiety, which are critical for its biological activity. The structure can be represented as follows:

SMILES COc1ccc OC2CCN C O Cn3cnc4ccccc4c3 O C2 nn1\text{SMILES COc1ccc OC2CCN C O Cn3cnc4ccccc4c3 O C2 nn1}

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibitory activities against various cancer cell lines, including breast, colon, and lung cancers. For instance, derivatives of quinazolinones have shown sub-micromolar growth inhibition values against multiple human cancer cell lines (HT29, U87, MCF-7) .

Cell LineIC50 (µM)Compound Type
HT29<1Quinazolinone Derivative
U87<1Quinazolinone Derivative
MCF-7<1Quinazolinone Derivative

The mechanism of action for this compound likely involves interaction with key molecular targets such as enzymes or receptors involved in cancer progression. The methoxypyridazinyl group enhances binding affinity and selectivity for specific biological targets, potentially modulating pathways related to cell proliferation and apoptosis .

Neuropharmacological Effects

The structural components of the compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating central nervous system disorders like anxiety and depression. The incorporation of the pyrrolidinyl moiety may enhance neuroactive properties by facilitating blood-brain barrier penetration .

Antioxidant Properties

Quinazolinone derivatives have been studied for their antioxidant activities. This particular compound may exhibit antioxidant properties through its ability to scavenge free radicals and chelate metal ions, as indicated by studies on related structures .

Antioxidant Activity Evaluation

Antioxidant assays such as DPPH, ABTS, and CUPRAC have been employed to assess the efficacy of quinazolinone derivatives. Compounds possessing hydroxyl groups demonstrated enhanced antioxidant activity compared to those without .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives for various biological activities:

  • Synthesis of Quinazolinones : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on breast cancer resistance protein (BCRP), revealing promising anticancer properties .
  • Antimicrobial Activity : Some quinazolinone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as therapeutic agents in infectious diseases .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In vitro studies have demonstrated that modifications to the quinazolinone structure can enhance antibacterial efficacy .
  • Antioxidant Properties
    • Research indicates that compounds with the quinazolinone scaffold exhibit significant antioxidant activities. The presence of hydroxyl groups in specific positions enhances their ability to scavenge free radicals, making them candidates for therapeutic agents against oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • Some studies suggest that quinazolinone derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This application is particularly relevant in conditions such as arthritis and other inflammatory disorders .
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties, with preliminary findings indicating that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which this compound exerts its effects often involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For example, some derivatives have been shown to inhibit penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .
  • Drug Development Potential
    • Given its diverse biological activities, this compound is a promising candidate for further development into therapeutic agents. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce potential side effects .

Material Science Applications

  • Polymer Chemistry
    • The unique structural features of 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials used in biomedical applications.
  • Nanotechnology
    • Its chemical properties may enable the formulation of nanoparticles for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Case Studies

  • Antibacterial Screening
    • A study screened multiple quinazolinone analogs against resistant bacterial strains, revealing that certain modifications led to significantly improved antibacterial activity compared to traditional antibiotics .
  • Antioxidant Evaluation
    • Research conducted on various substituted quinazolinones demonstrated that those with additional hydroxyl groups exhibited enhanced antioxidant capabilities, suggesting a strong correlation between molecular structure and biological activity .

Analyse Des Réactions Chimiques

Key Intermediate:

3-Amino-2-methylquinazolin-4(3H)-one (gray solid, 98% yield, m.p. 224–226°C) .

Functionalization at Position 3

The 3-position of quinazolinone is modified to introduce the 2-oxoethyl-pyrrolidine moiety:

  • Step 1 : Alkylation with α-bromoacetophenone derivatives or ethyl bromoacetate .

    • Reagents : Ethyl bromoacetate, K₂CO₃, tetrabutylammonium bromide (TBAB) .

    • Conditions : Microwave irradiation (600 W, 120°C) or reflux in ethanol .

    • Product : 3-(2-Bromoethyl)quinazolin-4(3H)-one.

  • Step 2 : Nucleophilic substitution with pyrrolidine:

    • Reagents : Pyrrolidine, DMF or acetonitrile .

    • Conditions : Room temperature to 80°C .

    • Yield : Moderate (50–70%) .

Final Assembly

The quinazolinone core is conjugated with the pyrrolidine-pyridazine fragment:

  • Reaction : Amide coupling or alkylation .

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxybenzotriazole (HOBt) .

    • Conditions : Dry DMF, 0°C to room temperature .

    • Yield : 40–60% (estimated from analogous reactions) .

Optimization Challenges

  • Side Reactions :

    • Oxidation of dihydroquinazolinones to quinazolinones .

    • Hydrolysis of protecting groups under acidic conditions .

  • Stability : The 2-oxoethyl-pyrrolidine intermediate may require inert atmosphere handling to prevent degradation .

Spectroscopic Characterization

Key data for intermediates (from analogous compounds):

  • ¹H NMR (DMSO-d₆) :

    • Quinazolinone C=O: δ 160–170 ppm .

    • Pyrrolidine CH₂: δ 2.5–3.5 ppm .

  • IR : C=O stretch at 1680–1700 cm⁻¹ .

Biological Relevance

  • Antibacterial activity (MIC: 2 μg/mL against S. aureus) .

  • Anticonvulsant properties (100% protection in PTZ-induced seizures) .

This synthesis leverages established methodologies for quinazolinone functionalization and heterocyclic coupling, emphasizing modularity and adaptability for further pharmacological optimization.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds like z7 with chloro/fluoro substituents may exhibit stronger electrostatic interactions with target proteins compared to the target compound’s methoxypyridazine group .

Functional Group Impact on Bioactivity

  • 6-Methoxypyridazine : This group’s methoxy substituent enhances lipophilicity, which may improve membrane permeability compared to unsubstituted pyridazine analogs .
  • Pyrrolidinyl vs. Piperidinyl Moieties : highlights a piperidinyl-propoxy analog (288383-74-4) with reported kinase inhibitory activity. The pyrrolidinyl ring in the target compound, being smaller, might reduce steric hindrance in target binding .
  • Oxoethyl Linker : The 2-oxoethyl group in the target compound is distinct from thioether or methylene linkers (e.g., ’s 1e). This ketone group could participate in hydrogen bonding, enhancing target affinity .

Physicochemical and Spectroscopic Data

  • NMR/HRMS Trends: The target compound’s $^{13}$C NMR would show signals near δ 160–165 ppm (quinazolinone carbonyl) and δ 50–60 ppm (pyrrolidinyl carbons), aligning with data from z5 and z7 . HRMS data for analogs (e.g., z5: [M+H]+ 503.9959) suggest the target compound’s molecular ion would align with its formula (C${21}$H${20}$N${4}$O${4}$) .

Q & A

Basic: What synthetic methodologies are recommended for constructing the quinazolin-4(3H)-one core in this compound?

Methodological Answer:
The quinazolin-4(3H)-one core can be synthesized via oxidative cyclization of hydrazine intermediates or condensation reactions. For example:

  • Oxidative Ring Closure : Hydrazine derivatives (e.g., N-substituted pyridin-2-amines) undergo cyclization using oxidants like sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding high-purity products after alumina plug filtration .
  • Condensation Reactions : Reacting 2-aminobenzamide derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or basic conditions forms the quinazolinone scaffold. For instance, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one reacts with thiadiazole derivatives at 150–170°C to yield substituted quinazolinones .

Advanced: How can the reaction conditions be optimized for introducing the 6-methoxypyridazin-3-yloxy-pyrrolidinyl moiety?

Methodological Answer:
Key strategies include:

  • Coupling Reactions : Use nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to attach the pyridazinyloxy group to the pyrrolidine ring. Ethanol or DMF as solvents and mild bases (e.g., K₂CO₃) can enhance regioselectivity .
  • Protecting Groups : Protect the quinazolinone nitrogen during coupling to prevent side reactions. For example, benzyl or tert-butyloxycarbonyl (Boc) groups can be removed post-synthesis via hydrogenolysis or acidic hydrolysis .
  • Green Chemistry : Adopt NaOCl in ethanol (as in ) to minimize hazardous waste and improve atom economy .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, including the pyrrolidinyl and pyridazinyl groups. NOESY or COSY can resolve stereochemistry in the pyrrolidine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the oxoethyl linker and methoxy group .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding interactions, as demonstrated in pyrazoline-thiazole hybrids .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare assay conditions (e.g., cell lines, enzyme concentrations, incubation times). For example, anti-inflammatory activity in varied with substituent positions on the quinazolinone ring .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on pyridazine) to isolate pharmacophoric features. Molecular docking can predict binding modes to targets like kinases or inflammatory mediators .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify confounding variables, such as solvent effects in in vitro assays .

Basic: Which in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATP-competitive assays for kinases) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Anti-inflammatory Models : Measure COX-2 or TNF-α inhibition in LPS-stimulated macrophages, as described for 2-pyridyl quinazolinone derivatives .

Advanced: What strategies improve the pharmacokinetic profile of the pyrrolidin-1-yl moiety?

Methodological Answer:

  • Stereochemical Optimization : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) to enhance target selectivity and reduce off-target effects .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the pyrrolidine nitrogen to improve solubility and oral bioavailability .
  • Metabolic Stability : Use deuterium labeling or fluorination at metabolically labile positions (e.g., α-carbons) to prolong half-life, as seen in pyridothiadiazine derivatives .

Basic: How can researchers ensure reproducibility in synthesizing the oxoethyl linker?

Methodological Answer:

  • Stepwise Synthesis : First, prepare the pyrrolidin-1-yl-2-oxoethyl fragment via condensation of pyrrolidine with ethyl glyoxylate, followed by purification via column chromatography .
  • Coupling Conditions : Use EDC/HOBt or DCC-mediated amidation to attach the fragment to the quinazolinone core. Monitor reaction progress via TLC or HPLC .

Advanced: What computational tools aid in predicting the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., transition states for cyclization) using Gaussian or ORCA software to optimize activation energy .
  • Molecular Dynamics (MD) : Model solvation effects and degradation pathways in physiological conditions (e.g., hydrolysis of the oxoethyl linker) .
  • QSPR Models : Corrogate substituent electronic parameters (Hammett σ) with stability data to design derivatives with enhanced shelf-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.